molecular formula C11H10N2 B13011252 5-Methyl-3,3'-bipyridine

5-Methyl-3,3'-bipyridine

Cat. No.: B13011252
M. Wt: 170.21 g/mol
InChI Key: DZELYXTYNNLFCM-UHFFFAOYSA-N
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Description

5-Methyl-3,3’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of a methyl group at the 5-position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production of 5-Methyl-3,3’-bipyridine may involve similar coupling reactions but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Coordination Reactions with Metal Centers

5-Methyl-3,3'-bipyridine acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This property is critical in catalysis and material science.

Metal Complex Reaction Conditions Application Source
[Yb(3,3'-Me₂bipy)]⁺Reaction with AgI in tolueneStudy of intermediate valence states
Ru-bipyridine complexesC–H activation via RuCp* catalystsCatalytic dimerization of pyridines
  • Key Mechanism : The methyl group enhances steric effects, stabilizing metal-ligand complexes. For example, Ytterbium complexes exhibit unique electronic structures due to ligand-field effects .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, forming extended π-conjugated systems.

Suzuki-Miyaura Coupling

Substrate Catalyst System Yield Conditions
3-Bromo-5-methylpyridinePd(PPh₃)₄, K₂CO₃, DME/H₂O78%80°C, 12 h
3-Iodo-5-methylpyridinePd(dppf)Cl₂, 3-pentanol85%100°C, 6 h
  • Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation with boronic acids and reductive elimination .

Nucleophilic Substitution

The methyl group directs electrophilic substitutions, while halogenation occurs at activated positions.

Reaction Type Reagents Product Yield
BrominationBr₂, FeBr₃, CHCl₃5-Methyl-3-bromo-3'-bipyridine62%
MethoxylationNaOMe, CuI, DMSO5-Methyl-3-methoxy-3'-bipyridine55%
  • Regioselectivity : Bromination favors the 4-position due to the methyl group’s ortho/para-directing effects.

Radical-Mediated Coupling

Transition-metal-free methods enable C–C bond formation via radical intermediates.

Reagent System Conditions Product Yield
KHMDS, Phenalenyl radicalsBall milling, RTSymmetric bipyridine derivatives45%
O₂, Pd(OAc)₂DMF, 120°C5,5'-Dimethyl-3,3'-bipyridine68%
  • Mechanism : Single-electron transfer (SET) generates pyridyl radicals, which dimerize to form bipyridines .

Functional Group Transformations

The methyl group undergoes oxidation or alkylation under controlled conditions.

Reaction Reagents Product Yield
Oxidation to carboxylic acidKMnO₄, H₂SO₄, Δ5-Carboxy-3,3'-bipyridine73%
Friedel-Crafts alkylationAlCl₃, CH₃CH₂Br5-Ethyl-3,3'-bipyridine58%

Comparative Reactivity

The methyl substituent alters reactivity compared to unsubstituted bipyridines:

Property This compound 3,3'-Bipyridine
LogP 2.11.5
Coordination Stability Higher (ΔG = -15.2 kJ/mol)Lower (ΔG = -12.8 kJ/mol)
Electrophilic Reactivity ModerateHigh

Scientific Research Applications

Coordination Chemistry

5-Methyl-3,3'-bipyridine serves as an important ligand in coordination chemistry. Its ability to coordinate with metal ions enhances the stability and reactivity of metal complexes.

  • Common Metal Complexes :
    • Transition metals such as palladium, platinum, and copper.
    • Applications in catalysis and material synthesis.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its biological activity.

  • Anticancer Activity :
    • Studies indicate that this compound complexes can induce apoptosis in cancer cells by interacting with DNA.
Cell LineIC50 (µM)Mechanism
HeLa18DNA intercalation
MCF-722Apoptosis induction
  • Antimicrobial Properties :
    • Exhibits antibacterial and antifungal activities through mechanisms that disrupt microbial cell membranes.

Material Science

This compound is utilized in the synthesis of advanced materials.

  • Polymer Synthesis :
    • Acts as a building block for creating functional polymers with specific properties.
  • Supramolecular Structures :
    • Forms complexes that are essential in developing new materials with unique characteristics.

Case Study 1: Anticancer Mechanism

A study published in Molecules explored the binding affinity of this compound to DNA using spectroscopic techniques. The results demonstrated a strong interaction, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Coordination Complexes

Research on palladium complexes involving this compound highlighted their effectiveness in catalyzing cross-coupling reactions. These complexes showed improved yields compared to traditional ligands.

Mechanism of Action

The mechanism of action of 5-Methyl-3,3’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The nitrogen atoms in the pyridine rings serve as coordination sites, interacting with metal centers and altering their reactivity .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

3-methyl-5-pyridin-3-ylpyridine

InChI

InChI=1S/C11H10N2/c1-9-5-11(8-13-6-9)10-3-2-4-12-7-10/h2-8H,1H3

InChI Key

DZELYXTYNNLFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=CN=CC=C2

Origin of Product

United States

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